An In-depth Technical Guide to 2-chlorobut-3-enoic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-chlorobut-3-enoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chlorobut-3-enoic acid, also known as α-chlorovinylacetic acid, is a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive allylic chloride, a terminal vinyl group, and a carboxylic acid moiety, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications, particularly in the realm of drug discovery and development. While experimental data for this specific molecule is sparse in the literature, this guide will leverage data from structurally related compounds and established principles of organic chemistry to provide a thorough technical overview.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₄H₅ClO₂ | PubChem[1] |
| Molecular Weight | 120.53 g/mol | PubChem[1] |
| IUPAC Name | 2-chlorobut-3-enoic acid | PubChem[1] |
| CAS Number | 24253-33-6 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid (predicted) | Inferred from isomers |
| Boiling Point | ~180-200 °C (predicted) | Extrapolated from isomers[3][4] |
| Melting Point | < 25 °C (predicted) | Inferred from isomers[5] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, diethyl ether, acetone); likely sparingly soluble in water. | General chemical principles |
| pKa | ~2-3 (predicted) | Inferred from related α-chloro acids |
| XLogP3-AA | 1.3 | PubChem (Computed)[1] |
Synthesis of 2-chlorobut-3-enoic acid
The most logical and established route to 2-chlorobut-3-enoic acid is through the α-chlorination of its parent compound, but-3-enoic acid (vinylacetic acid). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical method for the α-halogenation of carboxylic acids. A modern, efficient variation of this reaction utilizes a phosphorus trihalide catalyst with a halogenating agent like trichloroisocyanuric acid (TCCA).[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-chlorobut-3-enoic acid.
Detailed Experimental Protocol
Materials:
-
But-3-enoic acid (vinylacetic acid)[7]
-
Phosphorus trichloride (PCl₃)
-
Trichloroisocyanuric acid (TCCA)
-
Anhydrous diethyl ether or dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve but-3-enoic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., diethyl ether).
-
Acyl Chloride Formation: Add a catalytic amount of phosphorus trichloride (0.1-0.2 eq) to the stirred solution at room temperature.[6] Allow the mixture to stir for 10-15 minutes. This initiates the formation of the acyl chloride in situ.
-
Chlorination: Carefully add trichloroisocyanuric acid (TCCA, 0.5-0.6 eq) portion-wise to the reaction mixture.[6] An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary. After the addition is complete, allow the reaction to stir at room temperature for 1.5-2 hours.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chlorobut-3-enoic acid.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-chlorobut-3-enoic acid is governed by its three key functional groups: the carboxylic acid, the allylic chloride, and the terminal alkene.
Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to the acyl chloride (e.g., with thionyl chloride) followed by reaction with amines to yield amides.
-
Reduction: Reduction to the corresponding alcohol, 2-chlorobut-3-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Allylic Chloride
The chlorine atom is at an allylic position, making it a good leaving group and highly susceptible to nucleophilic substitution reactions. This can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.
-
Sₙ2 Reactions: With strong, non-bulky nucleophiles, a direct displacement of the chloride is expected.
-
Sₙ1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a resonance-stabilized allylic carbocation intermediate, potentially leading to a mixture of products.
Caption: Sₙ2 reaction pathway at the allylic position.
Alkene Group
The terminal double bond can participate in various addition reactions:
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Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 2-chlorobutanoic acid.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Hydrohalogenation: Addition of H-X across the double bond.
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Epoxidation: Reaction with peroxy acids to form an epoxide.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Signals |
| ¹H NMR | - -COOH: Broad singlet, ~10-13 ppm- -CH(Cl)-: Doublet of doublets, ~4.5-5.0 ppm- =CH₂: Two multiplets (cis and trans to the main chain), ~5.2-5.5 ppm- =CH-: Multiplet, ~5.8-6.2 ppm |
| ¹³C NMR | - C=O: ~170-175 ppm- C(Cl): ~55-65 ppm- =CH₂: ~120-125 ppm- =CH-: ~130-135 ppm |
| IR Spectroscopy | - O-H (acid): Very broad, ~2500-3300 cm⁻¹[8]- C=O (acid): Strong, sharp, ~1710-1760 cm⁻¹[8]- C=C (alkene): ~1640-1680 cm⁻¹- C-Cl: ~600-800 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 120 and 122 (due to ³⁵Cl and ³⁷Cl isotopes)- Major Fragments: Loss of Cl (M-35/37), loss of COOH (M-45), loss of C₂H₃ (vinyl group, M-27)[9][10] |
Potential Applications in Drug Development
While there are no specific drugs that explicitly use 2-chlorobut-3-enoic acid as a starting material in publicly available literature, its structural motifs are present in various bioactive molecules. Its potential as a building block in medicinal chemistry is significant.
-
Scaffold for Heterocycle Synthesis: The reactive allylic chloride and the alkene can be utilized in cycloaddition and substitution reactions to form a variety of heterocyclic scaffolds, which are common in pharmaceuticals.
-
Warhead for Covalent Inhibitors: The electrophilic nature of the allylic chloride makes it a potential warhead for targeted covalent inhibitors. It can react with nucleophilic residues (e.g., cysteine) in protein active sites.
-
Linker Moiety: The linear but-3-enoic acid backbone could be used as a linker in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[11]
-
Fragment-Based Drug Discovery: As a small molecule with multiple functional handles, it could be a valuable fragment in screening campaigns to identify new drug leads.[11]
Safety and Handling
2-chlorobut-3-enoic acid is classified as a corrosive substance that causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-chlorobut-3-enoic acid is a highly functionalized and reactive molecule with considerable potential in organic synthesis and drug discovery. While a lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, the established chemistry of its constituent functional groups provides a solid foundation for its application as a versatile chemical intermediate. The synthetic protocol outlined, based on the well-established Hell-Volhard-Zelinsky reaction, offers a practical route to this valuable compound. Further research into its specific reactivity and applications is warranted and could unveil novel synthetic pathways and lead to the development of new therapeutic agents.
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PubChem. 2-Chlorobut-3-enoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (Z)-4-chlorobut-3-enoic acid. National Center for Biotechnology Information. [Link]
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The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. [Link]
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Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. [Link]
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2-Butene, 2-chloro-. NIST WebBook. [Link]
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